molecular formula C12H17NO2 B1289987 3-(Benzylamino)pentanoic acid CAS No. 126946-59-6

3-(Benzylamino)pentanoic acid

Cat. No.: B1289987
CAS No.: 126946-59-6
M. Wt: 207.27 g/mol
InChI Key: KNSODENPZPJPQW-UHFFFAOYSA-N
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Description

3-(Benzylamino)pentanoic acid is an organic compound with the molecular formula C12H17NO2.

Scientific Research Applications

3-(Benzylamino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials .

Safety and Hazards

While specific safety data for 3-(Benzylamino)pentanoic acid is not available, it’s important to handle all chemicals with care. For a related compound, 3-(Benzylamino)propionitrile, it is advised to immediately remove any contaminated clothing, move out of the dangerous area, and consult a physician .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)pentanoic acid typically involves the reaction of benzylamine with a suitable precursor, such as a pentanoic acid derivative. One common method is the reductive amination of 3-oxopentanoic acid with benzylamine in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzylamino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields amines or alcohols.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

3-(Benzylamino)pentanoic acid can be compared with other similar compounds, such as:

    3-(Aminomethyl)pentanoic acid: Lacks the benzyl group, resulting in different chemical properties and biological activities.

    3-(Phenylamino)pentanoic acid: Contains a phenyl group instead of a benzyl group, leading to variations in reactivity and applications.

    3-(Benzylamino)butanoic acid: Has a shorter carbon chain, affecting its solubility and interaction with molecular targets .

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(benzylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-11(8-12(14)15)13-9-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSODENPZPJPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630174
Record name 3-(Benzylamino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126946-59-6
Record name 3-(Benzylamino)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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